molecular formula C12H11N3 B14676112 1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline CAS No. 35359-29-6

1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B14676112
CAS No.: 35359-29-6
M. Wt: 197.24 g/mol
InChI Key: LQOXVDGYMLPQHL-UHFFFAOYSA-N
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Description

1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a quinoline moiety, with two methyl groups attached at the 1 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methylquinoline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using phosphorus oxychloride to yield the triazoloquinoline core . The reaction conditions often require heating and the use of solvents such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted triazoloquinolines with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline involves its interaction with various molecular targets. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival . The specific pathways involved depend on the biological context and the target cells or organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and the presence of two methyl groups at the 1 and 7 positions. This structural feature can influence its biological activity and make it distinct from other triazoloquinoline derivatives.

Properties

CAS No.

35359-29-6

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

1,7-dimethyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C12H11N3/c1-8-3-5-11-10(7-8)4-6-12-14-13-9(2)15(11)12/h3-7H,1-2H3

InChI Key

LQOXVDGYMLPQHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3C=C2)C

Origin of Product

United States

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